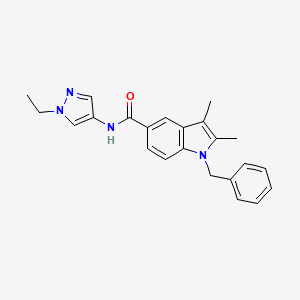![molecular formula C16H21ClN4O3 B4370789 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4370789.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-2-furamide
Overview
Description
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as "Compound A" and has a molecular formula of C18H26ClN5O2.
Mechanism of Action
The mechanism of action of Compound A is complex and involves multiple pathways. One of the key mechanisms of action of this compound is its ability to bind to the CB1 receptor in the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, appetite, and mood. Additionally, Compound A has been shown to modulate the activity of various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
Compound A has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of FAAH and MAGL, leading to increased levels of endocannabinoids in the body. Additionally, Compound A has been shown to have anti-inflammatory effects, which may be mediated through its effects on the endocannabinoid system. In animal studies, this compound has been shown to have analgesic effects and may be useful for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of Compound A for lab experiments is its ability to selectively target the endocannabinoid system, which is involved in the regulation of various physiological processes. Additionally, this compound has been shown to have good bioavailability and can be administered orally. However, one of the limitations of this compound is its relatively complex synthesis, which may limit its availability for some researchers.
Future Directions
There are several future directions for research on Compound A. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for researchers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Finally, there is a need for additional studies to investigate the potential therapeutic applications of Compound A in various disease states.
Scientific Research Applications
Compound A has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, Compound A has been studied for its effects on various biological pathways, including the endocannabinoid system and the GABAergic system. In biochemistry, this compound has been investigated for its ability to modulate protein-protein interactions and enzyme activity.
Properties
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3/c17-13-10-19-21(11-13)12-14-2-3-15(24-14)16(22)18-4-1-5-20-6-8-23-9-7-20/h2-3,10-11H,1,4-9,12H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFESZSYLXZFEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzodioxol-5-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370709.png)
![2-(4-fluorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370729.png)
![methyl 3-bromo-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4370734.png)
![3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4370737.png)
![1-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4370750.png)
![methyl 1-butyl-7-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4370763.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4370764.png)
![methyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4370774.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide](/img/structure/B4370790.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4370794.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4370795.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide](/img/structure/B4370796.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine](/img/structure/B4370803.png)
